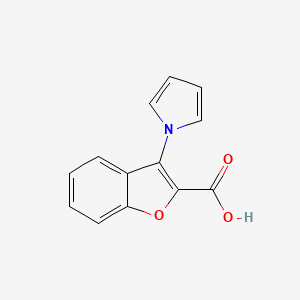

3-(1H-吡咯-1-基)-1-苯并呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .

Synthesis Analysis

Pyrroles can be synthesized using the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but dissolves readily in most organic solvents .科学研究应用

合成和配位反应

- 合成途径: 3-(1H-吡咯-1-基)-1-苯并呋喃-2-羧酸衍生物已被用于合成各种复杂分子。例如,苯并呋喃[3,2-c]吡啶的合成涉及多个步骤,包括使用苯并呋喃衍生物。这些化合物在形成复杂结构如[1]苯并呋喃[3,2-c]吡啶-1(2H)-酮及其进一步与铜和钴等金属进行络合反应中的作用是显著的(Mojumdar, Šimon, & Krutošíková, 2009)。

杂环化合物合成

- 杂环系统的形成: 使用各种苯并呋喃衍生物合成杂环化合物,如吡咯并[3,2-b]咔唑和1H-苯并呋喃[3,2-f]吲哚。这些过程通常涉及粘土催化的中间化合物缩合和环闭合,展示了苯并呋喃衍生物在有机合成中的多功能性(Chunchatprasert, Rao, & Shannon, 1992)。

分子相互作用研究

- 超分子相互作用: 对1-苯并呋喃-2,3-二羧酸进行的研究,这是3-(1H-吡咯-1-基)-1-苯并呋喃-2-羧酸的近亲,已探索其在形成超分子加合物中的潜力。这项研究对于理解这些分子中的氢键和π-π相互作用至关重要,这可能对设计新材料和药物产生影响(Titi & Goldberg, 2009)。

抗菌和抗肿瘤研究

- 生物活性: 已经研究了苯并呋喃衍生物的抗菌和抗肿瘤性质。例如,新型苯并呋喃-2-基吡唑嘧啶衍生物表现出显著的抗肿瘤活性,并已进行分子对接研究以了解它们作为胸苷酸合成酶抑制剂的潜力(El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011)。

分子对接和光谱研究

- 结构和光谱分析: 涉及苯并呋喃-羧酸衍生物的研究,这些衍生物与3-(1H-吡咯-1-基)-1-苯并呋喃-2-羧酸密切相关,已集中在它们的结构优化、分子对接、电子和振动性质上。这些研究对于理解这些分子的反应性和它们潜在的生物活性至关重要(Sagaama et al., 2020)。

作用机制

Pyrroles

are a class of organic compounds that are widely distributed in nature and are found in many important molecules, including heme, a component of hemoglobin . They are known to interact with various biological targets, such as enzymes and receptors, and can exhibit a wide range of biological activities .

Benzofurans

are a class of organic compounds that consist of a fused benzene and furan ring. They are found in many natural products and pharmaceuticals. Benzofurans have diverse biological activities and are known to interact with various enzymes and receptors .

安全和危害

未来方向

属性

IUPAC Name |

3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXQBNFNACZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346771 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80066-99-5 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。